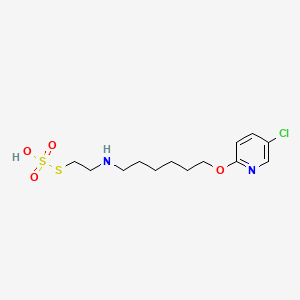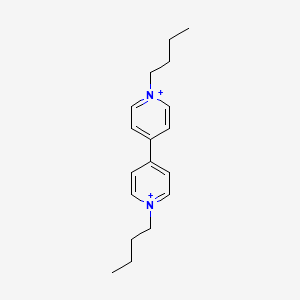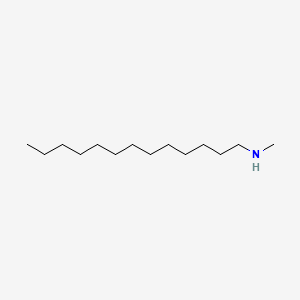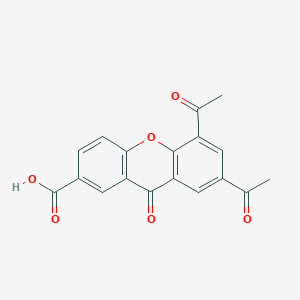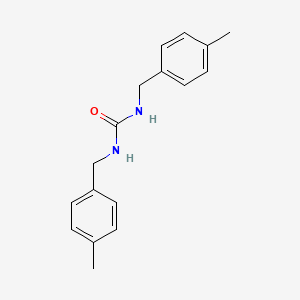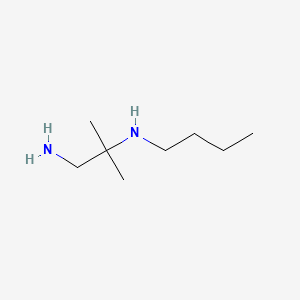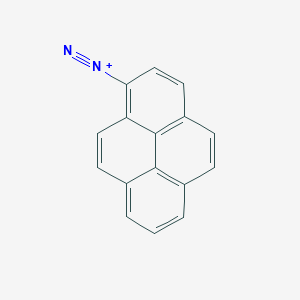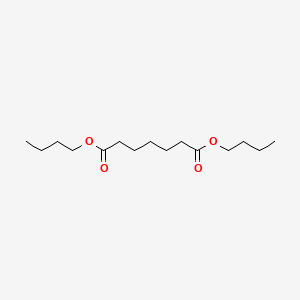
4-(3,4-Dimethoxyphenyl)piperidine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-Dimethoxyphenyl)piperidine-2,6-dione is a heterocyclic compound that features a piperidine ring substituted with a 3,4-dimethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenyl)piperidine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and piperidine-2,6-dione.
Condensation Reaction: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with piperidine-2,6-dione in the presence of a base such as sodium hydroxide or potassium tert-butoxide.
Cyclization: The intermediate product undergoes cyclization to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products.
化学反応の分析
Types of Reactions
4-(3,4-Dimethoxyphenyl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(3,4-Dimethoxyphenyl)piperidine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for drug development, particularly in the design of PROTACs (Proteolysis Targeting Chimeras).
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-(3,4-Dimethoxyphenyl)piperidine-2,6-dione involves its interaction with specific molecular targets. For instance, in the context of PROTACs, the compound acts as a ligand for cereblon, a protein involved in targeted protein degradation. This interaction leads to the ubiquitination and subsequent degradation of target proteins, thereby exerting its biological effects.
類似化合物との比較
Similar Compounds
Piperidine-2,6-dione: A simpler analog without the 3,4-dimethoxyphenyl group.
4,4-Dimethyl-2,6-piperidinedione: Another derivative with different substituents on the piperidine ring.
3,4-Dimethoxybenzaldehyde: The starting material for the synthesis of the compound.
Uniqueness
4-(3,4-Dimethoxyphenyl)piperidine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,4-dimethoxyphenyl group enhances its potential as a ligand in drug design and its reactivity in various chemical transformations.
特性
CAS番号 |
42434-75-3 |
|---|---|
分子式 |
C13H15NO4 |
分子量 |
249.26 g/mol |
IUPAC名 |
4-(3,4-dimethoxyphenyl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H15NO4/c1-17-10-4-3-8(5-11(10)18-2)9-6-12(15)14-13(16)7-9/h3-5,9H,6-7H2,1-2H3,(H,14,15,16) |
InChIキー |
DHHIZEFDAKIFEN-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC(=O)C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


